molecular formula C12H16N2O5 B10958932 methyl (2E)-2-(2,3,4-trimethoxybenzylidene)hydrazinecarboxylate

methyl (2E)-2-(2,3,4-trimethoxybenzylidene)hydrazinecarboxylate

Cat. No.: B10958932
M. Wt: 268.27 g/mol
InChI Key: BWGASLXSDXJRRN-NTUHNPAUSA-N
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Description

METHYL 2-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trimethoxyphenyl group is known for its versatility and bioactivity, making this compound a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the condensation of methyl hydrazinecarboxylate with an aldehyde or ketone containing the trimethoxyphenyl group. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction may require a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

METHYL 2-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to bind to specific proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of key biological pathways, such as those involved in cell proliferation and inflammation. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE
  • METHYL 2-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE

Uniqueness

METHYL 2-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to the specific arrangement of the methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the hydrazinecarboxylate moiety also contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

methyl N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]carbamate

InChI

InChI=1S/C12H16N2O5/c1-16-9-6-5-8(7-13-14-12(15)19-4)10(17-2)11(9)18-3/h5-7H,1-4H3,(H,14,15)/b13-7+

InChI Key

BWGASLXSDXJRRN-NTUHNPAUSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)OC)OC)OC

Origin of Product

United States

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